3-(4-Acetylpiperazinyl)propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetylpiperazinyl)propanamine is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.043±0.06 g/cm3 and a boiling point of 335.2±37.0 °C .Scientific Research Applications
Antiproliferative Properties
A study by Ye et al. (2017) identified a propanamide analogue similar to 3-(4-Acetylpiperazinyl)propanamine in mangrove Streptomyces sp. This compound exhibited antiproliferative effects against human glioma cells, highlighting its potential in cancer research (Ye, Chai, Lian, & Zhang, 2017).
DNA Interaction and Cancer Treatment Potential
Baş et al. (2019) synthesized derivatives of this compound and found them to exhibit DNA binding and cleaving activities. These compounds also showed inhibitory effects on topoisomerase enzymes and cytotoxicity against various carcinoma cell lines, suggesting a potential role in cancer therapy (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).
Antibacterial and Antimycotic Properties
Baranovskyi et al. (2018) researched arylsubstituted halogen(thiocyanato)amides containing the 4-Acetylphenyl fragment, related to this compound. They discovered significant antibacterial and antifungal activities in the synthesized compounds (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Mechanism of Action
Target of Action
The primary target of 3-(4-Acetylpiperazinyl)propanamine is DNA gyrase , an enzyme that is essential for bacterial DNA replication . This enzyme is involved in the process of DNA supercoiling, which is crucial for the regulation of DNA replication and transcription .
Mode of Action
This compound interacts with DNA gyrase, altering its normal function . The compound binds to the enzyme, preventing it from supercoiling the DNA . This disruption in the DNA replication process inhibits bacterial growth and proliferation .
Biochemical Pathways
The inhibition of DNA gyrase affects the bacterial DNA replication pathway . By preventing DNA supercoiling, the compound disrupts the normal functioning of this pathway, leading to the cessation of bacterial growth .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents the bacteria from proliferating, thereby exerting its antimicrobial effect .
Properties
IUPAC Name |
1-[4-(3-aminopropyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-9(13)12-7-5-11(6-8-12)4-2-3-10/h2-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXHTKGIQPDYQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588589 |
Source
|
Record name | 1-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141516-24-7 |
Source
|
Record name | 1-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.